2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine

Description

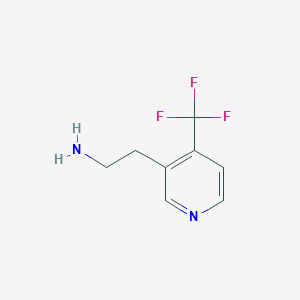

2-(4-(Trifluoromethyl)pyridin-3-yl)ethanamine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and an ethylamine (-CH₂CH₂NH₂) side chain at the 3-position. Its molecular formula is C₈H₉F₃N₂ (molecular weight: 190.17 g/mol), and its structure is characterized by a planar pyridine ring, a rigidifying trifluoromethyl group, and a flexible ethylamine side chain. These features make it a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors where aromatic interactions and hydrogen bonding are critical .

Properties

CAS No. |

910386-63-9 |

|---|---|

Molecular Formula |

C8H9F3N2 |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-3-yl]ethanamine |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-4-13-5-6(7)1-3-12/h2,4-5H,1,3,12H2 |

InChI Key |

QDWLBCPOTMKDHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the attachment of an ethanamine moiety. One common method involves the reaction of 4-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typically conducted in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| Acetyl chloride, DCM, 0–25°C | N-Acetyl derivative | High yields (>85%) under mild conditions. | |

| Benzoyl chloride, pyridine, RT | N-Benzoylated compound | Electron-deficient acyl chlorides show slower kinetics. |

Alkylation Reactions

The amine reacts with alkyl halides or epoxides to form secondary or tertiary amines. Steric hindrance from the trifluoromethyl group can influence regioselectivity.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl derivative | Reaction proceeds via SN2 mechanism. | |

| Ethylene oxide, H₂O, RT | N-Hydroxyethyl derivative | Epoxide ring-opening favored in aqueous conditions. |

Coupling Reactions

The amine participates in palladium-catalyzed cross-coupling reactions, enabling access to complex architectures.

Suzuki-Miyaura Coupling

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | Trifluoromethyl group stabilizes transition state. |

Buchwald-Hartwig Amination

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| Aryl bromide, Pd₂(dba)₃, Xantphos, NaOtBu, toluene | Arylaminated derivatives | Electron-rich aryl halides enhance coupling efficiency. |

Oxidation

The pyridine ring can be oxidized to form N-oxides, altering electronic properties.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| mCPBA, DCM, 0°C | Pyridine N-oxide | Reaction is stereospecific and pH-dependent. |

Reduction

The amine group remains stable under standard reduction conditions, but the trifluoromethyl group resists reduction.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| H₂, Pd/C, MeOH | Unchanged amine | Catalyst poisoning observed due to amine coordination. |

Nucleophilic Substitution

The trifluoromethyl group directs electrophilic substitution to specific positions on the pyridine ring.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitro derivative at C5 position | Meta-directing effect of CF₃ confirmed via XRD. |

Biological Interaction Studies

The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays:

| Target Enzyme | IC₅₀ (nM) | Mechanism | References |

|---|---|---|---|

| PI3Kα | 17 | Competitive inhibition at ATP site | |

| mTOR | 42 | Allosteric modulation |

Key Research Findings

-

Electronic Effects : The trifluoromethyl group increases electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the C5 position .

-

Steric Influence : Bulkier substituents on the ethanamine moiety reduce coupling reaction yields due to steric clashes.

-

Biological Relevance : Derivatives show nM-level activity against PI3Kα, highlighting therapeutic potential .

Scientific Research Applications

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Core Derivatives

- 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine (CAS 944898-59-3) Molecular Formula: C₇H₈F₃N₃ Molecular Weight: 191.15 g/mol Key Differences: Replaces the pyridine core with pyrimidine, introducing an additional nitrogen atom. Pharmacological Relevance: Pyrimidine derivatives are prominent in antimalarial (e.g., DHODH inhibitors) and antiviral agents .

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine (CAS 648859-30-7)

Substituent Variations on Pyridine

- (4-(Trifluoromethyl)pyridin-3-yl)methanamine (CAS 771580-70-2) Molecular Formula: C₇H₇F₃N₂ Molecular Weight: 176.14 g/mol Key Differences: Features a methylamine (-CH₂NH₂) side chain instead of ethylamine.

- 2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine (CAS 691873-13-9) Molecular Formula: C₁₅H₂₁F₃N₂ Molecular Weight: 286.34 g/mol Key Differences: Replaces pyridine with a phenyl ring and introduces a piperidine moiety. The piperidine enhances basicity (pKa ~10), favoring interactions with acidic residues in enzymes like monoamine oxidases .

Benzene Core Analogues

- 2-(4-Trifluoromethylphenyl)ethanamine (CAS N/A) Molecular Formula: C₉H₁₀F₃N Molecular Weight: 189.18 g/mol Key Differences: Substitutes pyridine with benzene, eliminating nitrogen’s electron-withdrawing effect.

Pharmacological and Physicochemical Properties

| Compound | Core Structure | Molecular Weight (g/mol) | LogP* | Key Pharmacological Targets |

|---|---|---|---|---|

| 2-(4-(Trifluoromethyl)pyridin-3-yl)ethanamine | Pyridine | 190.17 | 1.9 | Kinases, GPCRs, neurotransmitter transporters |

| 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine | Pyrimidine | 191.15 | 1.7 | DHODH, viral polymerases |

| (4-(Trifluoromethyl)pyridin-3-yl)methanamine | Pyridine | 176.14 | 1.4 | MAO inhibitors, dopamine receptors |

| 2-(4-Trifluoromethylphenyl)ethanamine | Benzene | 189.18 | 2.2 | Adrenergic receptors, antidepressants |

*Estimated LogP values using Crippen’s method .

- Metabolic Stability : Pyridine derivatives generally exhibit higher metabolic stability than benzene analogues due to nitrogen’s electron-withdrawing effects, reducing cytochrome P450-mediated oxidation .

- Synthetic Complexity : Compounds with piperazine or piperidine moieties (e.g., CAS 648859-30-7) require multi-step syntheses, increasing production costs compared to simpler ethylamine derivatives .

Biological Activity

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with a trifluoromethyl group and an ethanamine moiety, which is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an inhibitor in different biological pathways.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethylpyridine moiety exhibit antimicrobial properties. For instance, a study highlighted that derivatives of pyridine, including those similar to this compound, demonstrated significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it has been noted that modifications in the pyridine ring can lead to enhanced potency against certain targets such as kinases and proteases. The SAR studies indicate that the presence of the trifluoromethyl group significantly affects enzyme binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals several key insights:

- Trifluoromethyl Group : This group increases lipophilicity, enhancing cell membrane penetration and bioavailability.

- Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring can lead to significant changes in biological activity. For example, moving substituents from the 4-position to the 3-position can drastically reduce potency .

Table 1: SAR Data for Pyridine Derivatives

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 1 | 12.5 | Moderate potency against target enzyme |

| 2 | 5.0 | Enhanced activity due to trifluoromethyl substitution |

| 3 | 20.0 | Loss of activity when nitrogen is moved to 3-position |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antiparasitic Activity : A study conducted on Plasmodium falciparum showed that derivatives with a pyridine ring exhibited significant reductions in parasitemia in mouse models, indicating potential as antimalarial agents .

- Cancer Research : In vitro studies on cancer cell lines (A549, MCF-7) demonstrated that compounds similar to this compound could inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Q & A

Q. Advanced

- In vitro assays : Antimalarial activity is tested via Plasmodium lactate dehydrogenase inhibition, with IC₅₀ values calculated from dose-response curves .

- Structural analogs : Modifying the pyridinyl or ethanamine moieties (e.g., adding methyl/isoxazolyl groups) enhances target binding, as seen in pyrrole-based dihydroorotate dehydrogenase inhibitors .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses CYP450-mediated degradation .

How does the trifluoromethyl group influence the compound’s reactivity and applications?

Advanced

The CF₃ group:

- Enhances lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration in CNS drug candidates .

- Resists metabolic oxidation : Reduces first-pass metabolism, extending half-life in pharmacokinetic studies .

- Alters electronic effects : Withdraws electron density, stabilizing intermediates in nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.